2-Fluoro-3-(trifluoromethyl)benzoyl chloride
Overview
Description
2-Fluoro-3-(trifluoromethyl)benzoyl chloride is a chemical compound with the molecular formula C8H3ClF4O. It is a colorless to yellow liquid that is used as a building block in the synthesis of more complex pharmaceutical and biologically active compounds . This compound is known for its reactivity and is often employed in organic synthesis due to its unique chemical properties.
Scientific Research Applications
2-Fluoro-3-(trifluoromethyl)benzoyl chloride is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: It is used as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is employed in the synthesis of biologically active compounds, such as enzyme inhibitors and receptor ligands.
Medicine: It is used in the development of novel drugs and therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials.
Safety and Hazards
Mechanism of Action
Target of Action
2-Fluoro-3-(trifluoromethyl)benzoyl chloride is a building block used for the synthesis of more complex pharmaceutical and biologically active compounds . It can be used for the synthesis of highly potent novel ketoamide-based cathepsin S inhibitors . Cathepsin S is a cysteine protease involved in antigen presentation and other cellular processes.
Biochemical Analysis
Biochemical Properties
It is known to be used in the synthesis of highly potent novel ketoamide-based cathepsin S inhibitors .
Cellular Effects
Its derivatives, such as the ketoamide-based cathepsin S inhibitors, may have significant effects on cellular processes .
Molecular Mechanism
It is known to be a building block in the synthesis of more complex compounds .
Preparation Methods
The preparation of 2-Fluoro-3-(trifluoromethyl)benzoyl chloride typically involves the reaction of 2-fluoro-3-(trifluoromethyl)benzoic acid with thionyl chloride. The reaction is carried out under reflux conditions at around 80°C for approximately 10 hours. After the reaction is complete, the excess thionyl chloride is removed by distillation, and the crude product is purified by vacuum distillation to obtain the final product .
Chemical Reactions Analysis
2-Fluoro-3-(trifluoromethyl)benzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Reduction Reactions: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: It can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common reagents used in these reactions include thionyl chloride, lithium aluminum hydride, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .
Comparison with Similar Compounds
2-Fluoro-3-(trifluoromethyl)benzoyl chloride can be compared with other similar compounds, such as:
3-(Trifluoromethyl)benzoyl chloride: This compound lacks the fluorine atom at the ortho position, which can affect its reactivity and the types of derivatives formed.
2-Fluorobenzoyl chloride: This compound lacks the trifluoromethyl group, which can influence its chemical properties and applications.
The presence of both the fluorine atom and the trifluoromethyl group in this compound makes it unique and highly reactive, allowing for the synthesis of a wide range of complex molecules .
Properties
IUPAC Name |
2-fluoro-3-(trifluoromethyl)benzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF4O/c9-7(14)4-2-1-3-5(6(4)10)8(11,12)13/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIKGRFSGIOOYEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)F)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70372140 | |
Record name | 2-Fluoro-3-(trifluoromethyl)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70372140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
208173-19-7 | |
Record name | 2-Fluoro-3-(trifluoromethyl)benzoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=208173-19-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Fluoro-3-(trifluoromethyl)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70372140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-FLUORO-3-(TRIFLUOROMETHYL)BENZOYL CHLORIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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